molecular formula C17H17N3O6 B5565556 N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

Cat. No. B5565556
M. Wt: 359.3 g/mol
InChI Key: DZBAASPMEHBYMK-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide-related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For instance, similar compounds have been synthesized through reactions involving nitrobenzylidene derivatives and phenoxyacetohydrazide under specific conditions to ensure the formation of the desired hydrazone linkage (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques such as X-ray diffraction. They often crystallize in the monoclinic space group, and their structures are stabilized by intermolecular hydrogen bonds and π···π interactions. This reflects the typical behavior of hydrazone compounds in solid-state, forming well-ordered crystalline structures (Sheng et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties

A study conducted by Naseema et al. (2010) synthesized three hydrazones, including compounds with structures related to N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide, to investigate their third-order nonlinear optical properties. These compounds exhibited potential for applications in optical devices like optical limiters and switches due to their significant optical power limiting behavior at 532 nm, indicating their suitability for developing advanced optical materials (Naseema et al., 2010).

Antibacterial Activity

A study on hydrazone compounds derived from 4-methylbenzohydrazide with various benzaldehydes, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, revealed that some compounds exhibit moderate antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of such compounds in developing new antibacterial agents (Lei et al., 2015).

Metal Ion Sensing

Hussain et al. (2017) synthesized derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) for the development of a mercury (Hg2+) sensor. The study showcased the ability of NBBSH derivatives to selectively detect Hg2+ ions, highlighting their potential in environmental monitoring and heavy metal detection (Hussain et al., 2017).

Photodegradable Epoxy Networks

Research by Radl et al. (2017) focused on creating photocurable epoxy networks incorporating photolabile o-nitrobenzyl ester groups. These networks can undergo controlled bond cleavage under UV irradiation, offering applications in creating positive tone photoresists for lithographic processes and developing materials with spatially controlled degradability (Radl et al., 2017).

Mechanism of Action

Without specific studies, it’s hard to determine the exact mechanism of action of this compound. If it’s a pharmaceutical, the hydrazide group might play a role in its biological activity .

Safety and Hazards

As with any chemical compound, handling “N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide” would require proper safety precautions. Without specific data, it’s hard to comment on its exact safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be of interest in fields like medicinal chemistry, given the presence of the hydrazide group .

properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBAASPMEHBYMK-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

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